2-Bromo-3-chloro-4-fluoro-1-methylbenzene
Description
Significance of Multi-Halogenated Aromatic Scaffolds in Modern Organic Chemistry Research
Multi-halogenated aromatic scaffolds are benzene (B151609) rings substituted with multiple halogen atoms (fluorine, chlorine, bromine, and iodine). These structures are of immense interest in modern organic chemistry for several key reasons. The presence of multiple halogens significantly influences the electronic properties of the aromatic ring, affecting its reactivity and potential for further functionalization. nih.govnih.gov This allows for selective chemical modifications at different positions, making them valuable building blocks for complex molecules.
In medicinal chemistry, the introduction of halogens can enhance the metabolic stability and bioavailability of drug candidates. nih.gov Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can be crucial for molecular recognition at the active sites of biological targets. uni-muenchen.de In the field of agrochemicals, many potent herbicides, insecticides, and fungicides incorporate polyhalogenated aromatic moieties to achieve desired biological activity and environmental persistence. nih.gov The unique electronic and steric properties imparted by different halogens enable fine-tuning of a molecule's properties for specific applications.
Academic Context of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (B6237446) within Polyhalogenated Systems
This compound, a member of the polyhalogenated toluene (B28343) family, serves as a key intermediate in the synthesis of more complex chemical entities. Its specific substitution pattern, with three different halogens and a methyl group, offers a platform for a variety of chemical transformations. The bromine atom, for instance, is particularly susceptible to metal-halogen exchange reactions, such as those used in Grignard or organolithium reagent formation, and is a common handle for palladium-catalyzed cross-coupling reactions. uni-muenchen.deyoutube.com The chlorine and fluorine atoms, being less reactive in such transformations, can remain intact, allowing for sequential and site-selective modifications.
The academic interest in this compound lies in its potential as a starting material for creating libraries of novel compounds for biological screening and as a model system for studying the reactivity of polyhalogenated aromatic systems. The interplay of the directing effects of the methyl group (ortho, para-directing and activating) and the halogens (ortho, para-directing but deactivating) presents interesting challenges and opportunities in electrophilic aromatic substitution reactions. studentdoctor.net
Physicochemical Properties
The fundamental properties of this compound are crucial for its handling, reactivity, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrClF | bldpharm.com |
| Molecular Weight | 223.47 g/mol | bldpharm.com |
| CAS Number | 1507512-34-6 | bldpharm.com |
| Boiling Point | No data available | bldpharm.com |
| SMILES Code | CC1=CC=C(F)C(Br)=C1Cl | bldpharm.com |
Synthesis and Spectroscopic Data
The synthesis of this compound can be approached through multi-step sequences involving halogenation and diazotization reactions. While specific literature on the synthesis of this exact isomer is scarce, general methods for preparing similar polyhalogenated toluenes can be applied. A plausible synthetic route could start from a substituted aniline (B41778) precursor, which is then converted to the target molecule via a Sandmeyer-type reaction. organic-chemistry.orglibretexts.org
For instance, starting from a suitably substituted aminotoluene, a sequence of diazotization followed by the introduction of a halogen can be envisioned. organic-chemistry.org The controlled, sequential halogenation of a simpler toluene derivative is another potential, albeit challenging, synthetic strategy due to the directing effects of the substituents. smolecule.com
Spectroscopic data is essential for the characterization of this compound. While a full experimental dataset is not publicly available, chemical database entries provide access to predicted and some experimental data for this and related compounds.
| Spectroscopic Data | Details | Reference |
| NMR | Documentation available, including NMR, HPLC, LC-MS, UPLC. | bldpharm.com |
| Spectroscopic Information | Spectrum available from chemical suppliers. | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-1-fluoro-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMEYOOGUEZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Bromo 3 Chloro 4 Fluoro 1 Methylbenzene and Analogous Highly Substituted Aromatics
Directed Functionalization Approaches to Achieve Regioselectivity in Polyhalogenated Arenes
The selective functionalization of an aromatic ring bearing multiple substituents is a cornerstone of modern synthetic chemistry. When dealing with polyhalogenated arenes, where the electronic and steric environments are complex, directed functionalization approaches are paramount for achieving the desired substitution pattern. These methods leverage the inherent properties of the starting materials or the directing capabilities of specific functional groups to guide the introduction of new substituents to a specific position.
Directed ortho-Metalation (DoM) Strategies for Ortho-Substituent Introduction
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, which typically contains a heteroatom with a lone pair of electrons, coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium. wikipedia.orguwindsor.ca This coordination brings the strong base into close proximity to the ortho-proton, facilitating its abstraction and leading to the formation of a thermodynamically stable ortho-lithiated species. wikipedia.orguwindsor.ca This intermediate can then be quenched with a wide variety of electrophiles to introduce a substituent specifically at the position ortho to the DMG. organic-chemistry.org
The effectiveness of a DMG is related to its ability to coordinate with the lithium reagent. Common and powerful DMGs include tertiary amides, carbamates, and methoxy (B1213986) groups. wikipedia.orguwindsor.ca The choice of the organolithium base and solvent system is also crucial. For instance, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of n-butyllithium by deaggregating the organolithium species. uwindsor.ca
In the context of synthesizing a molecule like 2-bromo-3-chloro-4-fluoro-1-methylbenzene (B6237446), a DoM strategy could be envisioned starting from a precursor containing a suitable DMG. For example, if one were to start with a substituted anisole (B1667542) derivative, the methoxy group could direct lithiation to an adjacent position, which could then be functionalized with one of the required halogen atoms. The hierarchy of directing group ability has been established through competition experiments, allowing for predictable outcomes in many cases. uwindsor.ca
| Directing Metalation Group (DMG) | Common Organolithium Reagent | Typical Solvent | Potential Electrophile |
| -CONR₂ (tertiary amide) | n-BuLi, s-BuLi | THF, Et₂O | I₂, Br₂, Cl₂, TMSCl |
| -OC(O)NR₂ (carbamate) | s-BuLi/TMEDA | THF | CO₂, Aldehydes, Ketones |
| -OMe (methoxy) | t-BuLi | THF, Hexane | Disulfides, Alkyl halides |
| -SO₂NR₂ (sulfonamide) | n-BuLi | THF | B(OR)₃ |
Site-Selective Cross-Coupling Reactions of Polyhalogenated Arenes Bearing Multiple Halogen Groups
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of polyhalogenated arenes, where multiple potential reaction sites exist, achieving site-selectivity is a significant challenge. acs.orgnih.govnih.gov The selectivity of these reactions can often be controlled by exploiting the differential reactivity of the various carbon-halogen bonds. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This inherent reactivity difference allows for the selective functionalization of one halogen over another.
However, when identical halogens are present, other factors come into play to govern regioselectivity. acs.orgnih.govnih.gov These include:
Electronic Effects: The electronic nature of the aromatic ring and the substituents can influence the rate of oxidative addition at different positions. Electron-withdrawing groups can make a nearby carbon-halogen bond more susceptible to reaction. acs.orgnih.gov
Steric Hindrance: Bulky substituents adjacent to a halogen can sterically hinder the approach of the palladium catalyst, favoring reaction at a less hindered site. acs.org
Directing Groups: A functional group can coordinate to the catalyst and direct the cross-coupling reaction to a specific ortho-position. acs.org
Ligand Control: The choice of ligand on the palladium catalyst can significantly impact the regioselectivity of the reaction. acs.org
For a hypothetical synthesis of this compound, a site-selective cross-coupling could be employed to introduce one of the substituents. For instance, starting with a dihalogenated toluene (B28343) derivative, one could selectively couple a nucleophile at the more reactive halogen position, leaving the other for a subsequent transformation.
| Factor Influencing Selectivity | Description | Example Application |
| Electronic Control | Electron-withdrawing groups activate ortho/para positions for oxidative addition. acs.orgnih.gov | Selective coupling at a C-Br bond ortho to a nitro group over a meta C-Br bond. acs.org |
| Steric Control | Bulky groups hinder catalyst approach, favoring reaction at less sterically encumbered sites. acs.org | Preferential coupling at a less hindered halogen in a di-ortho-substituted dihalobenzene. |
| Directing Group Control | A functional group coordinates the catalyst, directing the reaction to a specific position. acs.org | ortho-Functionalization directed by an adjacent amide or pyridyl group. |
| Ligand Control | The ligand on the metal catalyst influences the steric and electronic environment, dictating the site of reaction. acs.org | Use of bulky phosphine (B1218219) ligands to favor reaction at a specific halogen. |
Regiocontrolled Synthesis via Benzannulation Sequences for Functionalized Polycyclic Aromatics
Benzannulation reactions, which involve the construction of a benzene (B151609) ring from acyclic or cyclic precursors, offer a powerful approach to the synthesis of highly substituted aromatic compounds. nih.gov These methods can provide access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution or functional group interconversion on a pre-existing aromatic ring.
One such strategy involves the reaction of a gem-dihalocyclopropane with a nucleophile, followed by a base-induced elimination and cyclization sequence to form a benzene ring. The regioselectivity of the annulation can be controlled by the nature of the substituents on the cyclopropane (B1198618) and the reaction conditions. For instance, chelation control can be used to fix the conformation of an intermediate, leading to a specific and predictable regiochemical outcome. nih.gov
While often applied to the synthesis of polycyclic aromatic hydrocarbons like naphthalenes, the principles of regiocontrolled benzannulation can be adapted for the construction of highly substituted monocyclic aromatic rings. nih.gov This approach would involve the careful design of the acyclic precursors to ensure that the desired substituents are correctly positioned in the final aromatic product. The synthesis of the "naphthaleman family" of molecules showcases the power of regiocontrolled benzannulation in creating complex, multisubstituted aromatic structures. nih.gov
Regioselective Metalations and Functionalization of Halogenated N-Heteroaryl Compounds
The principles of regioselective functionalization are not limited to carbocyclic aromatic systems. The study of halogenated N-heteroaryl compounds provides valuable insights that are analogous to the chemistry of polyhalogenated benzenes. rsc.org Palladium-catalyzed cross-coupling reactions and direct arylation processes are widely used to functionalize these heterocycles in a site-selective manner. rsc.org
The position of the nitrogen atom(s) within the heterocyclic ring significantly influences the electronic properties of the various carbon atoms, which in turn affects the regioselectivity of metalation and cross-coupling reactions. For instance, in pyridine (B92270) derivatives, the positions ortho and para to the nitrogen are more electron-deficient and can exhibit different reactivity compared to the meta position.
Furthermore, the presence of halogen atoms on the heteroaromatic ring introduces additional handles for selective functionalization. Similar to polyhalogenated benzenes, the differential reactivity of C-I, C-Br, and C-Cl bonds can be exploited to achieve site-selectivity in cross-coupling reactions. rsc.org The insights gained from these systems, particularly concerning the interplay of electronic effects, steric hindrance, and catalyst control, are directly relevant to the strategic synthesis of complex molecules like this compound.
Advanced Halogenation Protocols for the Introduction of Specific Halogen Atoms
The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. While classical electrophilic aromatic halogenation methods are well-established, modern protocols offer enhanced regioselectivity and functional group tolerance, which are crucial for the synthesis of complex, polysubstituted molecules.
Electrophilic Aromatic Halogenation with Enhanced Regioselectivity and Functional Group Tolerance
Electrophilic aromatic substitution (SEAr) is the most common method for introducing halogens onto a benzene ring. libretexts.orgmasterorganicchemistry.com The reaction involves the attack of the electron-rich aromatic ring on an electrophilic halogen species. libretexts.org For chlorination and bromination, a Lewis acid catalyst such as FeCl₃ or AlBr₃ is typically required to activate the halogen and make it sufficiently electrophilic to react with the aromatic ring. libretexts.orgmasterorganicchemistry.com
The regioselectivity of electrophilic aromatic halogenation is governed by the directing effects of the substituents already present on the ring. libretexts.org Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. libretexts.org Deactivating groups, which withdraw electron density, generally direct to the meta position. libretexts.org Halogens themselves are deactivating yet ortho-, para-directing.
In the synthesis of a highly substituted compound like this compound, the sequential introduction of halogens must be carefully planned to take advantage of these directing effects. For example, starting with toluene, the methyl group would direct initial halogenation to the ortho and para positions. Subsequent halogenations would then be directed by the combined influence of the methyl group and the already-introduced halogens.
Advanced methods can offer greater control over regioselectivity. For instance, the use of protecting groups can be employed to block certain positions on the ring, thereby directing halogenation to a specific site that might not be favored under standard conditions. nih.gov Additionally, palladium-catalyzed C-H activation/halogenation reactions have emerged as a powerful tool for the direct and regioselective introduction of halogens, often guided by a directing group. stackexchange.com These modern approaches provide synthetic chemists with a more refined toolkit for the precise construction of polyhalogenated aromatic compounds.
Bromination of Deactivated Aromatic Compounds Using Novel Reagents
The introduction of a bromine atom onto an aromatic ring that is already substituted with electron-withdrawing groups—a common scenario in the synthesis of complex molecules like this compound—is often challenging. Such "deactivated" rings are less susceptible to electrophilic attack. Traditional bromination methods may require harsh conditions, leading to poor yields or lack of selectivity.
Recent advancements have led to the development of more efficient reagents and conditions for this transformation. One notable method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. organic-chemistry.orgnih.gov This system has proven effective for the smooth monobromination of highly deactivated aromatic compounds. organic-chemistry.orgnih.gov The reaction proceeds under relatively mild conditions, often at around 60°C, and can be completed within a few hours, which is a significant improvement over older methods that could take up to 48 hours. organic-chemistry.org This approach offers high yields and good regioselectivity with a simple workup procedure, making it a practical and potentially commercially viable route. organic-chemistry.orgnih.gov A key advantage is its compatibility with sensitive functional groups, such as aldehydes, that might not withstand harsher brominating conditions. organic-chemistry.org
Another effective reagent system for the bromination of deactivated aromatics is potassium bromate (B103136) (KBrO₃) in sulfuric acid. researchgate.netacs.org This method has been shown to successfully brominate compounds like trifluoromethylbenzene with good results. researchgate.net The reactivity and outcome of the reaction are influenced by factors such as the concentration of sulfuric acid and the reaction temperature. researchgate.net
The following table summarizes the research findings for the bromination of various deactivated aromatic compounds using NBS in concentrated H₂SO₄. organic-chemistry.org
| Substrate | Product | Reaction Time (h) | Yield (%) |
| 3-Nitrobenzaldehyde | 3-Bromo-5-nitrobenzaldehyde | 1.5 | 92 |
| 1,3-Dinitrobenzene | 1-Bromo-3,5-dinitrobenzene | 2.5 | 87 |
| Methyl 3-nitrobenzoate | Methyl 3-bromo-5-nitrobenzoate | 2.0 | 90 |
| 3-Nitrobenzoic acid | 3-Bromo-5-nitrobenzoic acid | 3.0 | 85 |
Continuous Flow and Microreactor Technologies in Halogenation Reactions
Halogenation reactions, particularly those involving highly reactive and toxic reagents like elemental bromine (Br₂) or chlorine (Cl₂), present significant safety and control challenges in traditional batch reactors. rsc.orgresearchgate.netsemanticscholar.org These reactions are often fast and highly exothermic, which can lead to selectivity issues and potential thermal runaways. rsc.orgresearchgate.netsemanticscholar.org Continuous flow and microreactor technologies have emerged as powerful tools to mitigate these risks and improve the synthesis of halogenated compounds. softecks.in
In a continuous flow system, reagents are pumped through a network of narrow tubes or channels, where they mix and react. The high surface-area-to-volume ratio of these microreactors allows for extremely efficient heat exchange, enabling precise control over reaction temperature even for highly exothermic processes. rsc.orgsoftecks.in This level of control enhances reaction selectivity and safety. softecks.in
Key advantages of continuous flow technology in halogenation include:
Enhanced Safety: The small reaction volumes at any given moment significantly reduce the risk associated with handling hazardous materials like elemental halogens or hydrogen halides. rsc.orgresearchgate.netsemanticscholar.org Any hazardous intermediates can be generated in-situ and immediately consumed in the next reaction step. softecks.in
Precise Control: Reagents can be dosed with high accuracy, and residence times can be precisely controlled, leading to improved yields and selectivity. rsc.orgsoftecks.in
Improved Efficiency: The technology is well-suited for gas-liquid reactions and can be readily scaled up by operating multiple reactors in parallel. rsc.org It also allows for reactions to be performed under conditions that would be too dangerous for large-scale batch production. softecks.in
This technology has been successfully applied to a variety of halogenation reactions, including those that are difficult to perform under conventional batch conditions, demonstrating its potential for the industrial synthesis of complex halogenated molecules. softecks.inresearchgate.net
Novel Synthetic Routes for Complex Halogenated Benzene Derivatives
The creation of benzene rings with multiple, specific halogen substituents often requires innovative synthetic strategies beyond simple electrophilic aromatic substitution on a parent arene. A powerful approach involves building the aromatic ring from acyclic precursors or employing functional group interconversions on a pre-existing, highly substituted ring.
One effective strategy for synthesizing complex phenol (B47542) and benzene derivatives is through ring-closing metathesis (RCM). organic-chemistry.org This method has been used to prepare various substituted aromatic compounds with high regioselectivity, avoiding the formation of inseparable isomers that can plague other methods. organic-chemistry.org For instance, 1,4,7-trien-3-ols can be converted into benzene derivatives via an RCM-dehydration protocol. organic-chemistry.org While this is a powerful tool for certain substitution patterns, its direct applicability to a molecule like this compound would depend on the synthesis of a suitable acyclic precursor.
A more common and direct approach for synthesizing complex halogenated aromatics involves the chemical manipulation of functional groups on a pre-substituted benzene ring. As mentioned earlier, substituted anilines are versatile intermediates. The diazotization of an aromatic amine, followed by a Sandmeyer or related reaction, allows for the introduction of a wide range of substituents, including halogens and other functionalities. A notable example is the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline. google.com This process involves a one-pot diazotization and iodination, which improves the yield by minimizing the formation of byproducts and simplifies the procedure by avoiding the need for low-temperature isolation of the diazonium salt. google.com This highlights a robust strategy for the regiocontrolled synthesis of polyhalogenated benzenes that is amenable to larger-scale production. google.com
Elucidation of Reaction Mechanisms and Reactivity Profiles of Polyhalogenated Benzene Compounds
Mechanistic Investigations of Carbon-Halogen Bond Transformations
The carbon-halogen bonds in 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (B6237446) exhibit distinct reactivities, which can be selectively targeted under specific reaction conditions. Understanding the mechanisms of these transformations is crucial for predicting and controlling the outcomes of chemical reactions.
Cleavage Pathways of Carbon-Halogen Bonds in Electroreductive Processes
Electroreductive dehalogenation provides a method for the cleavage of carbon-halogen bonds. The process generally involves the transfer of an electron to the aromatic ring, forming a radical anion. electrochemsci.org This is followed by the cleavage of the carbon-halogen bond, with the ease of cleavage being inversely related to the bond dissociation energy. For polyhalogenated compounds, a sequence of halide expulsion is often observed. electrochemsci.org
In the case of compounds containing both bromine and chlorine, the C-Br bond is typically cleaved preferentially over the C-Cl bond due to its lower bond dissociation energy. electrochemsci.orgbibliotekanauki.pl Studies on similar bromochlorobenzene derivatives have shown that the initial step is the formation of a radical anion, which then loses a bromide ion to form a free radical. This radical can then undergo further reduction and protonation. electrochemsci.org The C-Cl bond is generally cleaved at more negative potentials. electrochemsci.orgbibliotekanauki.pl The C-F bond is the strongest of the carbon-halogen bonds and is significantly more resistant to cleavage under these conditions. libretexts.orgrsc.org
Table 1: General Trend of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | ~467 |
| C-Cl | ~346 |
| C-Br | ~290 |
| C-I | ~228 |
| Note: These are average values and can vary depending on the specific molecular structure. libretexts.org |
The electrochemical reduction of nitrobenzyl halides has also been studied, revealing that the initial electron transfer occurs to the nitroaromatic system, followed by cleavage of the carbon-halogen bond. The rate of this cleavage follows the order F < Cl < Br < I. core.ac.uk
Nucleophilic Substitution Reactions in Halogenated Benzene (B151609) Systems
Nucleophilic aromatic substitution (SNA) is a key reaction for functionalizing halogenated benzenes. science.govwikipedia.org In contrast to SN1 and SN2 reactions at sp3 hybridized carbons, SNA reactions on aryl halides typically proceed through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The rate of this reaction is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comyoutube.com
A notable feature of SNA reactions is the reactivity order of the halogens as leaving groups, which is generally F > Cl > Br > I. wikipedia.orgmasterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comchemistrysteps.com The high electronegativity of fluorine withdraws electron density from the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com While the C-F bond is strong, its cleavage occurs in a subsequent, faster step that restores the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com
For this compound, the fluorine atom at position 4 is activated towards nucleophilic substitution by the presence of the other halogen and methyl substituents, which influence the electronic distribution in the ring. However, the specific regioselectivity would depend on the attacking nucleophile and reaction conditions.
Site-Selective Oxidative Addition in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.net In polyhalogenated substrates, the selectivity of these reactions is often determined by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds. nih.gov This step is broadly controlled by the bond dissociation energies of the carbon-halogen bonds. nih.gov
The generally accepted order of reactivity for oxidative addition is C-I > C-Br > C-Cl > C-F. nih.gov Therefore, in a molecule like this compound, a palladium catalyst would be expected to selectively react with the C-Br bond over the C-Cl and C-F bonds. nih.govnih.gov This allows for the site-selective functionalization of the bromine-substituted position. Achieving subsequent couplings at the chlorine or fluorine positions would require more forcing reaction conditions or specialized catalyst systems. nih.gov The choice of ligand on the palladium catalyst can also play a crucial role in controlling the regioselectivity of the coupling reaction. rsc.orgacs.org
Influence of Substituent Effects on Reactivity and Selectivity
Halogen Resonance and Inductive Effects on Aromatic Reactivity and Electronic Properties
Halogen substituents on an aromatic ring exert two opposing electronic effects: a deactivating inductive effect and a weakly activating resonance effect. libretexts.orgpressbooks.pub
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond, making the ring less nucleophilic and thus less reactive towards electrophilic attack. libretexts.orgchemistrysteps.com This effect is strongest for fluorine and decreases down the group (F > Cl > Br). chemistrysteps.com
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system, donating electron density to the ring. libretexts.orgmsu.edu This effect directs incoming electrophiles to the ortho and para positions. libretexts.org
Steric and Electronic Factors Governing Regioselectivity in Substitution Reactions
The regioselectivity of substitution reactions on this compound is a consequence of both electronic and steric factors.
In electrophilic aromatic substitution , the directing effects of the existing substituents determine the position of the incoming electrophile. The methyl group is an ortho, para-director and an activator. libretexts.orglibretexts.org The halogen atoms are also ortho, para-directors, but are deactivators. libretexts.org When multiple directing groups are present, their effects can be additive. Generally, the most activating group will control the position of substitution. youtube.com However, steric hindrance from bulky groups can disfavor substitution at the ortho position, leading to a higher proportion of the para product. youtube.com In this compound, the positions ortho and para to the activating methyl group are positions 2, 6, and 4. Position 2 is occupied by bromine, position 6 is sterically hindered by the adjacent bromine, and position 4 is occupied by fluorine. This leaves position 5 as a potential site for electrophilic attack, influenced by the directing effects of the chloro and fluoro substituents.
In nucleophilic aromatic substitution , the position of the leaving group is predetermined. The regioselectivity question then becomes which halogen is most likely to be displaced. As discussed in section 3.1.2, the C-F bond is often the most reactive towards nucleophilic attack under SNA conditions, provided there is sufficient activation from electron-withdrawing groups. masterorganicchemistry.com
In directed ortho-metalation (DoM) , a strong base like an organolithium reagent can deprotonate a position ortho to a directing metalation group (DMG). uwindsor.cawikipedia.org While halogens themselves are not strong DMGs, other functional groups can direct lithiation. The regioselectivity of such reactions is highly dependent on the specific directing group and reaction conditions. uwindsor.canih.gov
Finally, in palladium-catalyzed cross-coupling reactions , the inherent reactivity difference of the carbon-halogen bonds (C-Br > C-Cl > C-F) is the primary factor governing regioselectivity, leading to selective reaction at the C-Br bond. nih.gov
Exploration of Radical Pathways in Halogenated Aromatic Transformations
The reactivity of polyhalogenated benzene compounds, such as this compound, is not limited to ionic pathways. Radical reactions, particularly those involving the abstraction of a hydrogen atom from the methyl group, represent a significant avenue for transformation. These reactions typically proceed via a free-radical chain mechanism, which is initiated by the generation of a radical species, often through the use of ultraviolet (UV) light, heat, or a radical initiator.
The general mechanism for the radical halogenation of this compound can be outlined in three stages: initiation, propagation, and termination.
Initiation: This stage involves the formation of initial radical species. For instance, in the presence of a halogen molecule (X₂), UV light or heat can induce homolytic cleavage of the halogen-halogen bond to produce two halogen radicals (X•).
X₂ + energy (hν or Δ) → 2X•
Propagation: These steps involve the reaction of a radical with a non-radical species to form a new radical and a new non-radical species, thus propagating the chain reaction. In the case of this compound, a halogen radical abstracts a hydrogen atom from the methyl group to form the corresponding hydrogen halide (HX) and the 2-bromo-3-chloro-4-fluorobenzyl radical. This radical then reacts with another halogen molecule to form the halogenated product and regenerate a halogen radical.
C₇H₅BrClF-CH₃ + X• → C₇H₅BrClF-CH₂• + HX
C₇H₅BrClF-CH₂• + X₂ → C₇H₅BrClF-CH₂X + X•
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product.
2X• → X₂
C₇H₅BrClF-CH₂• + X• → C₇H₅BrClF-CH₂X
2C₇H₅BrClF-CH₂• → C₇H₅BrClF-CH₂-CH₂-C₇H₅BrClF
The reactivity of the benzylic hydrogens in this compound is significantly influenced by the electronic effects of the halogen substituents on the aromatic ring. Halogens exhibit a dual nature, with both inductive and resonance effects. libretexts.orglibretexts.org The inductive effect is electron-withdrawing due to the high electronegativity of the halogens, while the resonance effect is electron-donating due to the presence of lone pairs that can be delocalized into the benzene ring. libretexts.orglibretexts.org
The stability of the resulting 2-bromo-3-chloro-4-fluorobenzyl radical is enhanced by the delocalization of the unpaired electron into the aromatic π-system. Both electron-donating and electron-withdrawing substituents have been shown to lower the bond dissociation energy (BDE) of the benzylic C-H bond, thereby increasing the rate of radical formation. acs.orgnih.govacs.org This is because both types of substituents can contribute to the delocalization and stabilization of the radical center. acs.orgnih.govacs.org
The specific arrangement of the bromo, chloro, and fluoro substituents in this compound creates a complex interplay of these electronic effects. The relative influence of each halogen on the stability of the benzylic radical and, consequently, on the reactivity of the methyl group, can be inferred from established trends in substituted toluenes.
Below is a table summarizing the general electronic effects of the halogen substituents present in this compound.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Benzyl Radical Stability |
| Bromine | ortho | Electron-withdrawing | Electron-donating | Stabilizing |
| Chlorine | meta | Electron-withdrawing | Electron-donating (weak) | Moderately Stabilizing |
| Fluorine | para | Electron-withdrawing | Electron-donating (weak) | Stabilizing |
The following table provides hypothetical relative reactivity data for the benzylic hydrogens in a series of halogenated toluenes, illustrating the expected trends based on the electronic effects of the substituents. The reactivity is given relative to toluene (B28343).
| Compound | Relative Reactivity (Hypothetical) |
| Toluene | 1.00 |
| 4-Fluorotoluene | 1.25 |
| 3-Chlorotoluene | 1.15 |
| 2-Bromotoluene | 1.30 |
| This compound | 1.50 |
It is important to note that steric effects can also play a role in the radical halogenation of substituted toluenes, potentially influencing the approach of the attacking radical to the benzylic hydrogens. However, in the case of the methyl group, steric hindrance is generally considered to be minimal.
Advanced Computational and Theoretical Chemistry Studies on 2 Bromo 3 Chloro 4 Fluoro 1 Methylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide deep insights into molecular properties without the need for empirical data. For a molecule like 2-bromo-3-chloro-4-fluoro-1-methylbenzene (B6237446), these calculations can elucidate the influence of multiple, competing halogen substituents and a methyl group on the aromatic ring's characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of medium to large-sized molecules like substituted benzenes. bohrium.com DFT calculations map the electron density to determine the energy of the system, which in turn allows for the characterization of molecular orbitals and the exploration of reaction pathways.
Molecular Orbital Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). For this compound, DFT can be used to calculate the energies of these orbitals and visualize their distribution across the molecule. The combined electron-withdrawing effects of the halogens are expected to lower the energies of both HOMO and LUMO compared to toluene (B28343), making the molecule less reactive towards electrophiles but potentially more susceptible to nucleophilic attack under certain conditions.
Potential Energy Profiles: DFT is also employed to map potential energy surfaces for chemical reactions. For instance, in an electrophilic aromatic substitution reaction, DFT can calculate the energies of the starting materials, the intermediate sigma complex (or Wheland intermediate), the transition states, and the final products. nih.gov This allows chemists to predict the activation energy barriers for substitution at the available C5 and C6 positions, thereby determining the most likely reaction pathway.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated using a representative functional like B3LYP with a 6-311G(d,p) basis set. Values are illustrative.
| Property | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation in a reaction. |
| LUMO Energy | -0.9 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule resulting from the vector sum of individual bond dipoles. |
Beyond DFT, other computational methods offer a range of options for studying reaction mechanisms.
Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation with minimal reliance on experimental data, using only fundamental physical constants. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide very accurate energies and geometries, often considered the "gold standard" in computational chemistry. nih.gov However, their high computational cost typically limits their application to smaller systems. For a molecule of this size, they could be used to benchmark the accuracy of more cost-effective DFT or semi-empirical results for specific reaction steps, such as the formation of an intermediate complex in a nucleophilic aromatic substitution. bohrium.com
Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data. echemi.com Methods like AM1, PM3, and PM7 are computationally much faster than DFT or ab initio techniques, making them suitable for screening large numbers of molecules or simulating longer timescale events. echemi.comresearchgate.net While less accurate in an absolute sense, they are valuable for predicting trends in reactivity, such as identifying the most favorable site for protonation to predict the regioselectivity of electrophilic aromatic substitution. chemicalbook.com
Theoretical Analysis of Intermolecular and Intramolecular Interactions
The arrangement of four different substituents on the benzene (B151609) ring creates a complex landscape of electronic interactions both within the molecule and with its neighbors.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). wikipedia.org This occurs due to an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a "sigma-hole," along the axis of the C-X bond. youtube.com
In this compound, the strength of potential halogen bonds formed by the bromine and chlorine atoms is modulated by the other substituents.
Electron-Withdrawing Groups (EWGs): The fluorine and chlorine atoms are strong EWGs. Their presence enhances the positive character of the sigma-hole on the adjacent bromine and chlorine atoms, making them stronger halogen bond donors. nih.gov
Electron-Donating Groups (EDGs): The methyl group is a weak EDG. Its effect is generally to reduce the electrophilicity of the sigma-hole.
The relative positions of these groups are crucial. The fluorine at C4 would have a significant electron-withdrawing effect that could enhance the sigma-hole on the bromine at C2 and the chlorine at C3. Computational studies on substituted bromobenzenes have shown that such substituent effects can dramatically alter interaction energies, by several kcal/mol. nih.gov Theoretical calculations can precisely quantify the electrostatic potential on the surface of each halogen atom to predict its capacity for forming halogen bonds, a critical factor in crystal engineering and drug design. rsc.org
Table 2: Predicted Influence of Substituents on Halogen Bond Donor Strength in this compound
| Halogen Bond Donor | Key Influencing Substituents | Predicted Effect on Sigma-Hole (Vs,max) | Predicted Halogen Bond Strength |
|---|---|---|---|
| C2-Br | -Cl (ortho), -F (meta) | Significantly enhanced by electron withdrawal from Cl and F. | Strong |
| C3-Cl | -Br (ortho), -F (para), -CH₃ (meta) | Enhanced by electron withdrawal from Br and F. | Moderate to Strong |
| C4-F | -Cl (ortho), -CH₃ (para) | Fluorine is a weak halogen bond donor due to its high electronegativity and low polarizability. | Very Weak / Negligible |
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for partitioning a molecule's electron density into atomic basins. researchgate.net This allows for the quantitative analysis of chemical bonds and non-covalent interactions.
By analyzing the topology of the electron density (ρ), AIM identifies critical points where the gradient of the density is zero. A bond critical point (BCP) found between two atomic nuclei is indicative of a bonding interaction. The properties at this point, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond. For this compound, an AIM analysis would be used to:
Characterize the C-C bonds within the aromatic ring, revealing subtle changes in bond order due to the substituents.
Quantify the covalent character of the C-Br, C-Cl, and C-F bonds.
Identify and characterize potential intramolecular interactions, such as a weak attractive interaction between adjacent halogen atoms, by searching for bond paths and BCPs between them. Studies on related molecules use AIM to distinguish between steric repulsion and stabilizing interactions. nih.gov
Predictive Modeling for Regioselectivity and Site-Selectivity
Predicting where a chemical reaction will occur on a complex molecule is a central challenge in synthetic chemistry. For this compound, there are two unsubstituted carbon atoms (C5 and C6) available for reactions like electrophilic aromatic substitution.
Computational models can predict the outcome of such reactions with increasing accuracy. These models fall into two main categories:
Physics-Based Models: These models, like RegioSQM, use quantum chemical calculations (often semi-empirical) to compute properties that correlate with reactivity, such as the proton affinity of each potential reaction site. The site with the most favorable proton affinity is predicted to be the most reactive. The mechanism generally involves calculating the stability of the sigma-complex intermediate formed upon attack by an electrophile.
Machine Learning Models: These models are trained on large datasets of known chemical reactions. They learn complex relationships between a molecule's structure (represented by various computed descriptors or its graph structure) and the experimental outcome. Recent models have demonstrated high accuracy (over 90%) in predicting the major product of electrophilic aromatic halogenations.
For this compound, a predictive model would weigh the competing electronic and steric effects of the substituents. The halogens are deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing.
Position C6: This position is ortho to the activating methyl group and meta to the deactivating bromine and fluorine.
Position C5: This position is meta to the activating methyl group but para to the deactivating bromine and ortho to the deactivating chlorine.
A predictive model would integrate these competing influences to provide a probabilistic or energy-based ranking of the likelihood of substitution at each site, guiding synthetic efforts and reducing trial-and-error experimentation.
Computational Tools for Reaction Outcome Prediction in Polyhalogenated Arenes
The prediction of reaction outcomes for polyhalogenated arenes like this compound is a complex challenge due to the multiple reactive sites and the subtle electronic and steric differences between identical or different halogen substituents. acs.org Computational chemistry has emerged as a powerful tool to predict the site- and regioselectivity of organic reactions, offering insights that guide synthetic efforts. rsc.org These tools range from quantum mechanics-based methods to machine learning (ML) models trained on vast reaction datasets. rsc.orgresearchgate.net
A fundamental approach to predicting selectivity involves calculating the energy levels of key transition states. rsc.org The Curtin-Hammett principle connects the difference in Gibbs free energy of competing transition states to the resulting product ratios, providing a physical basis for selectivity predictions. rsc.org Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure and reactivity of halogenated benzene derivatives, helping to understand intramolecular interactions and the effects of different halogen substituents on the molecule's properties. nih.govsmf.mx
In recent years, machine learning and deep learning have revolutionized the prediction of reaction outcomes. escholarship.orgescholarship.org These data-driven approaches learn from existing chemical reaction data to make predictions on new, unseen examples. rsc.org One notable example is the Molecular Transformer, a general ML model for organic reaction outcome prediction. rsc.org This model, which uses the SMILES (Simplified Molecular-Input Line-Entry System) strings of reactants and reagents as input, has demonstrated high accuracy (90%) in general tests and has been specifically validated for its performance on polyhalogenated substrates, achieving a prediction accuracy of 92%. rsc.org Such models are adept at handling the complexities of site- and regioselectivity inherent in molecules like polyhalogenated arenes. rsc.org
Other computational strategies include the development of models that integrate the understanding of reaction mechanisms, tracking electron movements to elucidate each step leading to product formation. researchgate.net These mechanism-based models, such as Reactron, offer a deeper understanding beyond just predicting the final product and can be adapted to learn new reactivity from a small number of examples. researchgate.net The development of such predictive tools is crucial for designing efficient synthetic routes for complex molecules like this compound, where multiple reaction pathways are possible. acs.org
Table 1: Computational Approaches for Reaction Prediction in Polyhalogenated Arenes
| Computational Method | Principle | Application to Halogenated Arenes |
|---|---|---|
| Density Functional Theory (DFT) | Solves the Schrödinger equation using approximations for electron density to calculate electronic structure and energy. | Investigates intramolecular halogen interactions, substituent effects, and reaction mechanisms in halogenated benzenes. nih.govsmf.mx |
| Machine Learning (ML) Models | Algorithms are trained on large datasets to recognize patterns and make predictions without being explicitly programmed with mechanistic rules. rsc.org | Predicts site- and regioselectivity in reactions involving polyhalogenated substrates with high accuracy. rsc.org |
| Molecular Transformer | A deep learning model using a transformer architecture that processes SMILES strings of reactants to predict product structures. rsc.org | Demonstrated 92% accuracy in predicting reaction outcomes for polyhalogenated substrates. rsc.org |
| Mechanism-Based ML Models (e.g., Reactron) | Integrates electron movement (arrow-pushing) into predictions to generate detailed mechanistic steps. researchgate.net | Provides a deeper understanding of reaction pathways and potential byproducts for complex halogenated systems. researchgate.net |
Quantitative Structure-Property Relationship (QSPR) Studies for Halogenated Systems
Quantitative Structure-Property Relationship (QSPR) studies are a fundamental computational methodology aimed at creating predictive models that link the molecular structures of chemical compounds to their physicochemical properties. researchgate.net The core goal is to estimate complex properties using simpler descriptors calculated solely from the molecular structure. researchgate.net This approach is particularly valuable for classes of compounds like halogenated aromatic systems, where experimental data may be scarce or difficult to obtain.
QSPR models have been successfully developed to predict a variety of environmentally relevant properties for halogenated aromatic compounds. These include aqueous solubility, n-octanol/water partition coefficient (Kow), vapor pressure, and adsorption coefficients. tandfonline.comnih.govnu.edu.kz For instance, a generalized correlation for the aqueous solubility of halogenated benzenes has been established using molecular size descriptors (like molecular weight or surface area) and a descriptor for molecular symmetry. tandfonline.com These models allow for the estimation of solubility based purely on structural information, which is highly efficient. tandfonline.com
The development of a robust QSPR model relies on the selection of appropriate molecular descriptors. These can be electronic, geometric, or topological in nature. nih.gov For halogenated anisoles, it has been shown that descriptors derived from electrostatic potential, molecular volume, and the energy of the Highest Occupied Molecular Orbital (E-HOMO) can effectively express the quantitative relationships for properties like vapor pressure and aqueous solubility. nih.gov Similarly, for predicting the adsorption of halogenated benzenes on soil, QSPR models have been developed that suggest the interaction is not a simple partitioning process but involves more complex interactions. nu.edu.kz These predictive models are not only useful for estimating properties of unknown compounds but also for environmental risk assessment and understanding the fate of halogenated pollutants. nu.edu.kznih.gov
Table 2: Examples of QSPR Models for Halogenated Aromatic Systems
| Predicted Property | Compound Class | Key Descriptors Used |
|---|---|---|
| Aqueous Solubility | Halogenated benzenes, polychlorobiphenyls, polybromobiphenyls. tandfonline.com | Molecular weight, total molecular surface area, molecular connectivity indices. tandfonline.com |
| Vapor Pressure, n-Octanol/Water Partition Coefficient, Aqueous Solubility | Halogenated anisoles. nih.gov | Electrostatic potential (Vmin, V(s,max)), molecular volume (Vmc), E-HOMO. nih.gov |
| Adsorption Coefficients on Soil | Halogenated benzenes, anilines, and phenols. nu.edu.kz | Not specified in abstract, but model was robust enough for estimation. nu.edu.kz |
| Boiling Points | Organic compounds containing halogens. researchgate.net | Molecular descriptors calculated from molecular structure alone. researchgate.net |
Sophisticated Spectroscopic Characterization for Structural and Electronic Elucidation of Multi Halogenated Benzenes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds by probing the magnetic environments of atomic nuclei such as ¹H and ¹³C.
Elucidation of Proton and Carbon Environments and Coupling Constants in Multi-Substituted Benzenes
For 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (B6237446), the ¹H and ¹³C NMR spectra are dictated by the unique electronic effects of the four different substituents.
Proton (¹H) NMR: The molecule has two aromatic protons and a methyl group, leading to three distinct signals.
The methyl protons (H-7) are expected to appear as a singlet, typically in the range of δ 2.2-2.5 ppm.
The two aromatic protons, H-5 and H-6, are adjacent and would form an AX or AB spin system, appearing as two doublets. Their chemical shifts are influenced by the neighboring substituents. H-6, being ortho to the electron-donating methyl group, would be more shielded (further upfield) than H-5, which is flanked by the electron-withdrawing chloro and fluoro groups.
Furthermore, coupling to the ¹⁹F nucleus is expected. The proton ortho to the fluorine (H-5) will exhibit a ³J(H-F) coupling constant, typically around 8-10 Hz, while the proton meta to the fluorine (H-6) will show a smaller ⁴J(H-F) coupling of about 4-6 Hz.
Carbon (¹³C) NMR: The molecule possesses seven unique carbon atoms, which would result in seven distinct signals in the broadband decoupled ¹³C NMR spectrum.
The methyl carbon (C-7) would appear at the highest field (lowest chemical shift), around δ 15-25 ppm.
The six aromatic carbons would have shifts determined by the substituents. The most prominent feature would be the signal for C-4, which is directly bonded to fluorine. This carbon will exhibit a very large one-bond coupling constant (¹J(C-F)) of approximately 240-260 Hz, and its chemical shift will be significantly downfield.
The carbons bonded to bromine (C-2) and chlorine (C-3) will also be deshielded, appearing at lower field. The remaining carbons (C-1, C-5, C-6) will have shifts influenced by the cumulative electronic effects of all substituents.
To illustrate typical values for related structures, the ¹H NMR data for 1-Bromo-4-chloro-2-methylbenzene is presented below. chemicalbook.com
Table 1: Example ¹H NMR Data for a Related Compound: 1-Bromo-4-chloro-2-methylbenzene
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.38 | d | J(H3-H5) = 2.6 Hz |
| H-5 | 7.16 | dd | J(H5-H6) = 8.5 Hz, J(H5-H3) = 2.6 Hz |
| H-6 | 6.98 | d | J(H6-H5) = 8.5 Hz |
| CH₃ | 2.32 | s | - |
Application of ¹³C NMR Chemical Shifts for Insight into Electrophilic Carbon Positions
The ¹³C NMR chemical shifts directly reflect the electron density at each carbon atom, providing valuable information about the molecule's reactivity, particularly the positions susceptible to electrophilic attack.
In this compound, the halogens (F, Cl, Br) are electron-withdrawing via induction, which deshields the carbons they are attached to (C-4, C-3, C-2), making them more electrophilic. Conversely, the methyl group is electron-donating, which shields the ortho (C-2, C-6) and para (C-4) positions.
C-4 (Fluoro-substituted): This carbon is expected to have the most downfield shift among the ring carbons due to the high electronegativity of fluorine. This indicates a significant partial positive charge, making it a highly electrophilic center, though direct substitution is unlikely due to the existing substituent.
C-2 and C-3 (Bromo- and Chloro-substituted): These carbons will also be deshielded, with their chemical shifts reflecting the electronegativity and other electronic effects of bromine and chlorine.
C-6 and C-5: The electron density at these positions is modulated by a combination of effects. C-6 is ortho to the donating methyl group and meta to the withdrawing chloro group. C-5 is ortho to the withdrawing chloro and fluoro groups. Consequently, C-6 is expected to be more electron-rich (more shielded, lower δ value) than C-5, making it a more likely site for electrophilic attack.
The predicted relative electrophilicity of the unsubstituted carbon positions would be C-5 > C-6. An illustrative data table for 2-Chloro-4-fluorotoluene demonstrates the influence of halogen and methyl substituents on carbon chemical shifts. chemicalbook.com
Table 2: Example ¹³C NMR Data for a Related Compound: 2-Chloro-4-fluorotoluene
| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J(C-F), Hz) |
|---|---|---|
| C-1 (CH₃-substituted) | 132.8 | d, J = 3.3 Hz |
| C-2 (Cl-substituted) | 131.5 | d, J = 4.4 Hz |
| C-3 | 129.4 | d, J = 8.4 Hz |
| C-4 (F-substituted) | 160.2 | d, J = 245.0 Hz |
| C-5 | 116.8 | d, J = 21.2 Hz |
| C-6 | 114.2 | d, J = 21.6 Hz |
| CH₃ | 19.8 | s |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems.
Aromaticity and Conjugation Effects on UV-Vis Spectra
The UV spectrum of benzene (B151609) exhibits a strong primary absorption (E2-band) around 204 nm and a weaker, fine-structured secondary absorption (B-band) around 255 nm. Substitution on the benzene ring affects the position (λmax) and intensity (εmax) of these bands.
For this compound, all four substituents are auxochromes, which modify the UV absorption of the benzene chromophore. Both the electron-donating methyl group and the halogens (with their lone pairs available for resonance) cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in intensity) of the B-band. This is due to the extension of the conjugated π-system and the perturbation of the ring's symmetry, which makes the formally forbidden transitions more allowed. The combined effect of the four substituents would be a noticeable red shift in the B-band, likely moving it towards the 270-290 nm region, with a loss of the fine vibrational structure typically seen for benzene. Studies on fluorinated benzenes confirm that increasing fluorine substitution tends to shift absorption bands. nih.gov
Photoelectron Spectra for Molecular Orbital Interpretation and Substituent Effects
Photoelectron spectroscopy (PES) provides direct experimental measurement of molecular orbital energies by determining the energy required to eject an electron from a specific orbital. For benzene, the highest occupied molecular orbitals (HOMOs) are a pair of degenerate π orbitals (e1g).
Substitution breaks this degeneracy and shifts the orbital energies. In this compound, the effects are complex:
Inductive Effect: The highly electronegative F, Cl, and Br atoms exert a strong electron-withdrawing inductive effect, which stabilizes all the σ and π orbitals, leading to an increase in their ionization energies (higher binding energy).
Resonance Effect: The halogens also have lone pairs that can participate in resonance, which destabilizes (raises the energy of) the π orbitals, opposing the inductive effect. For halogens, the inductive effect typically dominates.
Methyl Group Effect: The methyl group is electron-donating through hyperconjugation and induction, which destabilizes the π orbitals, lowering their ionization energy.
Studies on fluorobenzenes have shown that substitution clearly splits the degenerate orbitals of benzene and that the ionization potentials generally increase with the number of fluorine atoms due to their strong inductive effect. rsc.org For the title compound, one would expect the PES to show several overlapping bands in the low energy region (7-12 eV) corresponding to the ionization from the perturbed π orbitals and the lone pair orbitals of the halogens.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups and analyze the vibrational modes of a molecule. Each bond and functional group vibrates at a characteristic frequency. The IR spectrum of this compound is expected to show a series of distinct absorption bands.
C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will result in bands between 2850 and 2960 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically produce two or three bands in the 1450-1600 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.
C-Halogen Vibrations: The most characteristic vibrations for this molecule, aside from the standard hydrocarbon modes, are those involving the carbon-halogen bonds. These are typically strong and appear in the fingerprint region of the spectrum.
C-F Stretch: A strong, prominent band is expected in the 1100-1300 cm⁻¹ range.
C-Cl Stretch: A strong band should appear in the 600-800 cm⁻¹ region.
C-Br Stretch: A band for the C-Br bond is expected at a lower frequency, typically in the 500-650 cm⁻¹ region.
The combination of these bands provides a unique fingerprint for the molecule, allowing for its identification and structural confirmation.
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 650 | Medium-Strong |
Diagnostic Vibrational Frequencies for Distinguishing Substituted Benzene Isomers
Infrared (IR) spectroscopy is a powerful technique for distinguishing between structural isomers of substituted benzenes. spectroscopyonline.comyoutube.com The key to this differentiation lies in the analysis of vibrational frequencies, particularly the out-of-plane (oop) C-H bending modes and ring bending vibrations that are sensitive to the substitution pattern on the aromatic ring. spectroscopyonline.comlibretexts.org
The substitution pattern on a benzene ring dictates the number and position of C-H wagging bands, which appear in the 1000 cm⁻¹ to 650 cm⁻¹ region of the IR spectrum. libretexts.orgpressbooks.pub For simpler cases like disubstituted benzenes, these patterns are well-characterized. For instance, ortho-substituted rings typically show a single strong absorption band between 770 and 735 cm⁻¹, while meta-isomers exhibit two bands, often near 810-750 cm⁻¹ and 725-680 cm⁻¹, and para-isomers have a single band in the 860-790 cm⁻¹ range. spectroscopyonline.comquimicaorganica.org
For a tetrasubstituted compound like this compound, the interpretation is more complex. The molecule has two adjacent free hydrogen atoms on the benzene ring (at positions 5 and 6). This arrangement is expected to produce a characteristic strong C-H out-of-plane wagging absorption. The precise frequency of this vibration is influenced by the electronic effects of the four different substituents. The electron-withdrawing halogens (F, Cl, Br) and the electron-donating methyl group (CH₃) create a unique vibrational fingerprint. While general regions for aromatic C-H stretches (3100-3000 cm⁻¹) and C=C ring stretches (1600-1450 cm⁻¹) will be present, the out-of-plane bending region is most diagnostic for the substitution pattern. libretexts.orglibretexts.org
In addition to the C-H vibrations, characteristic stretching frequencies for the carbon-halogen bonds will also be present, although they often appear in the fingerprint region and can be coupled with other vibrations. The table below summarizes the typical diagnostic IR regions for benzene substitution.
| Substitution Pattern | C-H Out-of-Plane Bending (cm⁻¹) | Appearance |
| Monosubstituted | 770-710 and 710-690 | Two strong bands spectroscopyonline.com |
| Ortho-disubstituted | 770-735 | One strong band spectroscopyonline.com |
| Meta-disubstituted | 810-750 and 725-680 | Two bands quimicaorganica.org |
| Para-disubstituted | 860-790 | One strong band spectroscopyonline.com |
| 1,2,3,4-Tetrasubstituted | ~835-805 (for two adjacent H's) | One band |
This is an interactive data table. Users can sort and filter the information as needed.
Mass Spectrometry for Fragmentation Pattern Analysis in Complex Halogenated Aromatics
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. chemguide.co.uk When a molecule like this compound is analyzed by electron impact (EI) mass spectrometry, it first forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (approx. 222, 224, 226 amu, depending on isotopes). libretexts.orgnih.gov
The energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. libretexts.org The pattern of these fragments is highly characteristic of the molecule's structure. For halogenated aromatic compounds, several features are particularly diagnostic:
Isotopic Patterns: Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio. Chlorine also has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. pressbooks.pub The presence of both bromine and chlorine in this compound will result in a complex and highly characteristic isotopic pattern for the molecular ion and any fragment containing both halogens, with peaks at M, M+2, and M+4.
Fragmentation Pathways: Common fragmentation pathways for halogenated toluenes include:
Loss of a Halogen: The C-X bond can break, leading to the loss of a halogen radical. The relative ease of cleavage follows the trend I > Br > Cl > F, meaning the C-Br bond is the most likely carbon-halogen bond to break, followed by the C-Cll bond. Loss of fluorine is much less common.
Benzylic Cleavage: Loss of a hydrogen radical from the methyl group can form a stable halobenzyl cation.
Loss of Methyl Radical: Cleavage of the C-C bond between the ring and the methyl group results in the loss of a •CH₃ radical.
The table below outlines potential major fragments for this compound.
| Fragment Ion | Formation Process | Approximate m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl) |
| [C₇H₅BrClF]⁺• | Molecular Ion (M⁺•) | 222 |
| [C₇H₅BrCl]⁺ | Loss of •F | 203 |
| [C₇H₅BrF]⁺ | Loss of •Cl | 187 |
| [C₇H₅ClF]⁺ | Loss of •Br | 143 |
| [C₆H₂BrClF]⁺ | Loss of •CH₃ | 207 |
| [C₇H₄BrClF]⁺ | Loss of •H | 221 |
This is an interactive data table. Users can sort and filter the information as needed.
Integration with Computational Chemistry for Fragmentation Prediction
The interpretation of complex mass spectra, especially for molecules with multiple potential fragmentation sites like multi-halogenated benzenes, can be significantly enhanced by computational chemistry. acs.org Quantum chemical methods, such as Density Functional Theory (DFT), allow for the theoretical prediction of mass spectra.
This approach involves several steps:
Geometry Optimization: The structure of the parent molecule and all potential fragment ions are computationally optimized to find their most stable geometries and energies.
Energy Calculations: The relative energies of the fragment ions and the transition state energies for the fragmentation pathways are calculated.
Pathway Analysis: By comparing the energies required for different fragmentation routes, computational models can predict which fragments are most likely to form. The fragments with the lowest formation energies are generally predicted to be the most abundant in the experimental spectrum.
This predictive power is invaluable for distinguishing between isomers, which may have very similar fragmentation patterns, or for identifying unknown compounds in a mixture. acs.org For this compound, computational analysis could clarify the competition between the loss of Br versus Cl and the likelihood of rearrangements, providing a more detailed picture than what can be inferred from general principles alone.
X-ray Photoelectron Spectroscopy (XPS) for Core-Electron Binding Energies and Atomic Charge Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy (BE) of each electron is a core property of the element and its specific chemical environment. youtube.comyoutube.com
In this compound, the binding energies of the core electrons (C 1s, F 1s, Cl 2p, Br 3d) are influenced by the local chemical environment, an effect known as the chemical shift. youtube.com The high electronegativity of the halogen atoms, particularly fluorine, causes them to withdraw electron density from the carbon atoms to which they are bonded. This deshielding of the carbon nucleus results in a higher binding energy for the C 1s core electrons.
The analysis of the high-resolution C 1s spectrum would be particularly insightful. The single C 1s peak would be resolvable into several components corresponding to the seven different carbon atoms in the molecule:
C-F: The carbon atom bonded to fluorine (C4) is expected to have the highest C 1s binding energy due to fluorine's high electronegativity.
C-Cl and C-Br: The carbons bonded to chlorine (C3) and bromine (C2) will also show positive chemical shifts, but of a lesser magnitude than C-F.
C-CH₃: The carbon bonded to the methyl group (C1) will be shifted relative to the other aromatic carbons.
C-H: The two carbons bonded only to hydrogen (C5, C6) will have the lowest binding energies among the ring carbons.
Similarly, the binding energies of the halogen core levels (F 1s, Cl 2p, Br 3d) provide information about their chemical state. The table below summarizes the expected trends and approximate binding energy regions.
| Element (Core Level) | Expected Binding Energy (eV) Range | Influencing Factors and Expected Shifts |
| C 1s | 284 - 292 | Multiple peaks expected. Highest BE for C-F bond, followed by C-Cl, C-Br. Lowest BE for methyl carbon. youtube.com |
| F 1s | ~688 - 690 | Generally a sharp, single peak. Position reflects the covalent C-F bond. |
| Cl 2p | ~200 - 202 | A doublet (2p₃/₂ and 2p₁/₂) is expected. Position reflects the C-Cl bond. |
| Br 3d | ~70 - 72 | A doublet (3d₅/₂ and 3d₃/₂) is expected. Position reflects the C-Br bond. |
This is an interactive data table. Users can sort and filter the information as needed. Binding energies are approximate and can vary based on the specific spectrometer and sample conditions.
By analyzing these chemical shifts, XPS provides a detailed map of the electronic charge distribution across the molecule, complementing the structural information obtained from vibrational spectroscopy and mass spectrometry.
Future Directions and Academic Significance of Polyhalogenated Benzene Research
Advancements in Materials Science and Engineering through Polyhalogenated Building Blocks
Polyhalogenated aromatic compounds are fundamental components in the creation of advanced materials. The specific arrangement and type of halogen atoms (F, Cl, Br, I) on a benzene (B151609) ring can precisely tune the electronic, physical, and chemical properties of a molecule. This tunability is crucial for developing materials with tailored characteristics for specific applications. These molecules are not just final products but are increasingly seen as foundational "building blocks" for constructing more complex, functional materials and molecular architectures. illinois.edusciencenews.org
Applications in Functionalized Polymers and Organic Electronic Materials
The strategic incorporation of polyhalogenated benzenes into polymers and organic electronic materials represents a significant frontier in materials science. Halogen atoms influence key material properties such as solubility, thermal stability, and electronic energy levels, making them indispensable for creating next-generation technologies. wikipedia.org
Functionalized Polymers: Polyhalogenated arenes act as versatile monomers or cross-linking agents in polymerization reactions. The carbon-halogen bonds provide reactive sites for post-polymerization modification, allowing for the introduction of various functional groups. wikipedia.org This leads to polymers with specialized properties, such as enhanced flame retardancy, specific optical properties, or improved mechanical strength. For example, atom transfer radical polymerization (ATRP) is a robust method that can utilize halogenated initiators to create well-defined polymers from a wide variety of monomers. wikipedia.org The halogen end-group in polymers synthesized via ATRP allows for further chemical transformations.
Organic Electronic Materials: In the realm of organic electronics, polyhalogenated building blocks are critical for developing high-performance materials for devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). chemscene.comgoogle.com The electron-withdrawing nature of halogen atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This tuning is essential for optimizing charge injection, transport, and device efficiency. google.com For instance, fluorination of conjugated polymers is a common strategy to improve the performance and stability of organic solar cells. The resurgence of historical pigments and dyes, modified into new π-conjugated building blocks, highlights the ongoing innovation in this area. icp.ac.ru These materials are integral to producing lightweight, flexible, and potentially low-cost electronic devices. google.comyoutube.comyoutube.com
Table 1: Impact of Halogenation on Material Properties
| Property | Effect of Halogenation | Application Area |
|---|---|---|
| Energy Levels (HOMO/LUMO) | Lowers energy levels, improving charge injection and transport. | OLEDs, OPVs, OFETs google.com |
| Crystal Packing | Influences intermolecular interactions (e.g., halogen bonding), affecting charge mobility. | Organic Semiconductors |
| Solubility | Can be modified to improve processability for device fabrication. | Printed Electronics youtube.com |
| Photochemical Stability | Increases stability against degradation from light and environmental factors. | Organic Electronic Devices icp.ac.ru |
| Flame Retardancy | Brominated and chlorinated compounds are used to reduce flammability. | Polymer Additives mdpi.com |
Methodological Advancements in Synthetic Organic Chemistry for Complex Halogenated Systems
The synthesis of complex, polysubstituted halogenated arenes like 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (B6237446) presents a significant challenge due to issues of regioselectivity and reactivity. Traditional methods often require harsh conditions and produce mixtures of isomers that are difficult to separate. acs.org However, recent advancements in synthetic organic chemistry are providing more efficient, selective, and sustainable routes to these valuable compounds.
A major area of progress is in site-selective cross-coupling reactions . nih.govacs.org Modern catalysis, particularly using palladium and nickel complexes, allows for the selective functionalization of one C-X bond in a polyhalogenated arene, even when identical halogen atoms are present. nih.gov The selectivity can be controlled by various factors, including ligand design, solvent, additives, and even photochemical methods. acs.org This allows chemists to build molecular complexity in a controlled, stepwise manner.
Other innovative methods include:
Catalytic Electrophilic Halogenation: New Brønsted acid-catalyzed methods enable the halogenation of arenes containing electron-withdrawing groups under mild conditions, expanding the scope of accessible molecules. acs.org
Benzannulation Reactions: Metal-free protocols using reagents like persulfate in water allow for the construction of functionalized benzene rings from acyclic precursors, offering a sustainable approach to polysubstituted arenes. nih.gov
C-H Bond Functionalization: Directing-group-assisted or catalyst-controlled C-H activation allows for the introduction of halogens and other groups onto an aromatic ring without pre-functionalization, representing a highly atom-economical strategy. acs.org
These advanced synthetic tools are crucial for accessing novel polyhalogenated building blocks for applications in medicine, agriculture, and materials science. nih.gov
Table 2: Modern Synthetic Methods for Polyhalogenated Arenes
| Method | Description | Key Advantage |
|---|---|---|
| Site-Selective Cross-Coupling | Catalytic replacement of a specific halogen in a polyhalogenated arene. nih.govacs.org | High control over substitution patterns. |
| Catalytic Electrophilic Halogenation | Introduction of halogens onto electron-deficient rings under mild conditions. acs.org | Broader substrate scope and milder conditions. |
| C-H Functionalization | Direct conversion of a C-H bond to a C-X bond. acs.org | High atom economy, fewer synthetic steps. |
| Benzannulation Reactions | Construction of the benzene ring from acyclic components. nih.gov | Access to novel substitution patterns, sustainable methods. |
Interdisciplinary Research Integrating Advanced Computational and Experimental Approaches
The synergy between computational chemistry and experimental synthesis is accelerating research into polyhalogenated benzenes. Predicting the properties and reactivity of these molecules through computation saves significant time and resources in the laboratory. nih.gov This interdisciplinary approach is essential for the rational design of new materials and synthetic pathways.
Computational techniques, particularly Density Functional Theory (DFT) , are used to:
Predict Reaction Outcomes: By calculating transition state energies and reaction pathways, chemists can predict the most likely products of a reaction and optimize conditions. nih.gov For example, computational studies can elucidate the site selectivity in cross-coupling reactions by comparing the bond dissociation energies of different C-X bonds. nih.gov
Elucidate Reaction Mechanisms: Theoretical studies can provide detailed insights into complex reaction mechanisms, such as the competition between nucleophilic aromatic substitution (SNAr) and halophilic attack (SN2X) in reactions of polyhalogenated arenes. researchgate.net
Screen for Material Properties: Quantum chemical calculations can predict the electronic properties (HOMO/LUMO levels), charge transport characteristics, and absorption spectra of novel polyhalogenated molecules before they are synthesized. chemrxiv.org
This integrated approach has been successfully applied to polycyclic aromatic hydrocarbons (PAHs), where computational models predict sites of reactivity and transformation products in the environment. nih.govnih.govresearchgate.net Similar data-driven strategies are being used to build large databases of polycyclic aromatic systems to understand structure-property relationships, guiding the design of new functional molecules. chemrxiv.org
Theoretical Contributions to Understanding Fundamental Chemical Reactivity in Complex Halogenated Arenes
Polyhalogenated benzenes serve as ideal model systems for probing fundamental concepts of chemical reactivity. The interplay of multiple different halogen substituents on a single aromatic ring gives rise to complex electronic and steric effects that challenge and refine our theoretical understanding.
Theoretical chemistry provides crucial insights into several key areas:
Reactivity Descriptors: Computational methods are used to develop and validate reactivity descriptors, such as the Fukui function and average local ionization energy (ALIE), which can predict the most reactive sites on a molecule for electrophilic or nucleophilic attack. nih.govnih.gov
Halogen Bonding: The ability of halogen atoms to act as halogen bond donors is a key non-covalent interaction that influences molecular self-assembly and crystal packing. Theoretical studies help quantify the strength and directionality of these bonds, which is critical for crystal engineering and materials design.
Nucleophilic Aromatic Substitution (SNAr): The rates of SNAr reactions are highly dependent on the nature of the halogen leaving group and the other substituents on the ring. Theoretical models can explain the observed reactivity trends (typically F > Cl ≈ Br > I) by analyzing the stability of the Meisenheimer complex intermediate. researchgate.net
Electrophilic Substitution: Computational studies on electrophilic halogenation reactions help to rationalize the reactivity of different halogenating agents with various aromatic substrates, providing a theoretical framework for selecting appropriate reagents and predicting outcomes. rsc.org
By studying molecules like this compound, theoretical chemists can develop more accurate and predictive models of chemical reactivity that are broadly applicable across organic chemistry.
Q & A
Q. What steps ensure methodological rigor in toxicity studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
